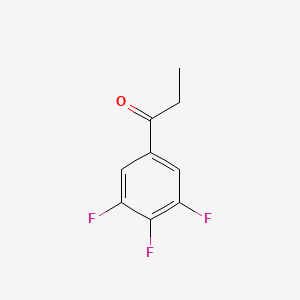

3',4',5'-Trifluoropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEOHMCVBFCMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380744 | |

| Record name | 3',4',5'-Trifluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-74-7 | |

| Record name | 1-(3,4,5-Trifluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220227-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5'-Trifluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(3,4,5-trifluorophenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3',4',5'-Trifluoropropiophenone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 1-(3,4,5-trifluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of 3',4',5'-Trifluoropropiophenone, a fluorinated aromatic ketone of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its fundamental properties, a plausible synthetic approach, and the general context of the biological relevance of fluorinated compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its key chemical and physical properties are summarized in the table below. Some values are sourced from chemical suppliers.

| Property | Value | Source |

| IUPAC Name | 1-(3,4,5-trifluorophenyl)propan-1-one | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 220227-74-7 | N/A |

| Molecular Formula | C₉H₇F₃O | N/A |

| Molecular Weight | 188.15 g/mol | N/A |

| Density | 1.253 g/cm³ | N/A |

| Boiling Point | 227.3 °C at 760 mmHg | N/A |

| Flash Point | 89.5 °C | N/A |

| Refractive Index | 1.457 | N/A |

Synthesis Methodology: Friedel-Crafts Acylation

A standard and logical method for the synthesis of 1-(3,4,5-trifluorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with propanoyl chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2][3][4][5]

2.1. General Experimental Protocol

The following is a generalized protocol based on established Friedel-Crafts acylation procedures.[4] Note: This is a representative protocol and would require optimization for this specific substrate.

-

Materials:

-

1,2,3-Trifluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) - Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Apparatus for inert atmosphere reaction and reflux

-

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add propanoyl chloride to the stirred suspension.

-

After the addition is complete, add 1,2,3-trifluorobenzene dropwise via the dropping funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be heated to reflux for a specified time to ensure the completion of the reaction.[4]

-

After cooling, the reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-(3,4,5-trifluorophenyl)propan-1-one can be purified by vacuum distillation or column chromatography.

-

2.2. Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 1-(3,4,5-trifluorophenyl)propan-1-one are not available in the reviewed literature. For a molecule with this structure, one would expect to see characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the ethyl group and the trifluorophenyl ring. The IR spectrum would be dominated by a strong carbonyl (C=O) stretch, typical for ketones.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity, mechanism of action, or interaction with signaling pathways for 1-(3,4,5-trifluorophenyl)propan-1-one.

However, the introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Studies on other fluorinated compounds have shown a range of biological activities, including cytotoxicity against cancer cell lines.[6][7] For instance, some fluorinated flavan-3-ol derivatives have been shown to induce autophagy and mitochondrial dysfunction in cancer cells.[6] The biological effects are often dependent on the degree and position of fluorination.[8]

Given the lack of specific data for this compound, a diagram of a relevant signaling pathway cannot be constructed at this time. Further research would be required to determine if this compound has any specific biological targets.

4.1. General Cytotoxicity Research Workflow

Should research be undertaken to investigate the biological activity of this compound, a typical initial workflow to assess cytotoxicity would be as follows:

Caption: General workflow for cytotoxicity screening.

Conclusion

This compound is a chemical entity with well-defined basic properties and a clear synthetic route via Friedel-Crafts acylation. However, there is a notable absence of in-depth experimental data regarding its physical properties, detailed optimized synthesis protocols, spectroscopic characterization, and biological activity. This presents an opportunity for further research to characterize this compound fully and to explore its potential applications in medicinal chemistry and materials science, in line with the growing interest in fluorinated organic molecules.

References

- 1. 傅-克酰基化反应 [sigmaaldrich.cn]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Fluorinated Nanocarbons Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3',4',5'-Trifluoropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3',4',5'-Trifluoropropiophenone, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound, with the chemical formula C₉H₇F₃O, is an aromatic ketone of significant interest in medicinal chemistry.[1] Its trifluorinated phenyl ring makes it a valuable building block for creating novel drug candidates with potentially enhanced metabolic stability and bioavailability. This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information for its preparation in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 1-(3,4,5-trifluorophenyl)propan-1-one |

| CAS Number | 220227-74-7 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Solubility | Not explicitly found in search results |

Synthetic Methodologies

The synthesis of this compound can be primarily achieved through two well-established organic reactions: Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Logical Relationship of Friedel-Crafts Acylation

References

3',4',5'-Trifluoropropiophenone: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3',4',5'-Trifluoropropiophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug design. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications in drug development. Due to the limited specific literature on this compound, this guide also infers potential synthetic routes and applications based on analogous structures and established chemical principles.

Chemical and Physical Properties

This compound, also known as 1-(3,4,5-trifluorophenyl)propan-1-one, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 220227-74-7 | [1][2] |

| Molecular Formula | C₉H₇F₃O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | Inferred from supplier data |

| Boiling Point | 206-208 °C | [1][3] |

| Density | 1.273 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4710 | [3] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient method is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with propionyl chloride or propionic anhydride. This reaction is a standard method for the preparation of aromatic ketones.

A detailed experimental protocol for a related compound, 3',4',5'-Trifluoroacetophenone, has been reported, which involves the reaction of 3,4,5-trifluorobromobenzene with magnesium to form a Grignard reagent, followed by reaction with acetic anhydride.[4] A similar Grignard-based approach could be adapted for the synthesis of this compound using a suitable propionylating agent.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions and should be optimized for specific laboratory conditions.

Materials:

-

1,2,3-Trifluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of 1,2,3-trifluorobenzene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add propionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it into a beaker of crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

dot

Caption: Friedel-Crafts acylation for this compound synthesis.

Potential Applications in Drug Development

The 3',4',5'-trifluorophenyl moiety is a valuable pharmacophore in modern drug design. The presence of multiple fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also influence the acidity of adjacent protons and the overall electronic properties of the molecule.

While no specific biological activities have been reported for this compound itself, its structural motifs are present in various biologically active compounds. For instance, fluorinated chalcones and flavones have demonstrated a range of activities, including anti-invasive, antioxidant, and neuroprotective effects.[5][6][7]

Therefore, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. It can be utilized in various chemical transformations, such as:

-

Aldol condensation: To form chalcone derivatives.

-

Reductive amination: To produce fluorinated amine compounds.

-

Knoevenagel condensation: To generate a variety of substituted alkenes.

dot

Caption: Synthetic utility of this compound in drug discovery.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, based on its structure, the following characteristic signals can be expected:

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃).

-

A quartet corresponding to the methylene protons (-CH₂-).

-

A multiplet in the aromatic region for the two protons on the trifluorophenyl ring.

¹³C NMR:

-

Signals for the carbonyl carbon, methyl carbon, and methylene carbon.

-

Multiple signals in the aromatic region, showing C-F couplings.

¹⁹F NMR:

-

Two distinct signals are expected for the fluorine atoms at the 3,5- and 4-positions of the phenyl ring, with characteristic coupling patterns.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 188.04.

Safety Information

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[3]

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

Conclusion

This compound is a valuable synthetic intermediate for the development of novel therapeutic agents. While direct research on this specific compound is limited, its structural relationship to known bioactive molecules and the established principles of fluorine chemistry highlight its potential in drug discovery. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their respective fields. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | C9H7F3O | CID 2777979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3′,4′,5′-トリフルオロプロピオフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',4',5'-Trifluoropropiophenone: Discovery and History

This technical guide provides a comprehensive overview of 3',4',5'-Trifluoropropiophenone, catering to researchers, scientists, and professionals in drug development. It covers the compound's discovery and history, its physicochemical properties, likely synthetic routes, and documented experimental protocols.

Introduction

This compound, with the CAS number 220227-74-7, is a fluorinated aromatic ketone.[1][2][3][4] Its structure, featuring a propiophenone core with three fluorine atoms on the phenyl ring, makes it a subject of interest in medicinal chemistry and organic synthesis. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a potentially valuable building block in the development of novel pharmaceuticals and materials. While not a widely known compound with a rich historical record, its emergence in patent literature points to its role as a specialized intermediate in the synthesis of more complex molecules.

Discovery and History

The precise date and the identity of the scientist who first synthesized this compound are not well-documented in readily available scientific literature. Its history is not marked by a landmark discovery paper; rather, it appears to be a compound that has been synthesized for specific applications, likely as an intermediate in multi-step synthetic sequences.

The earliest accessible mention of this compound appears in the patent literature. For instance, the international patent application WO2019025562A1, filed in 2017 and published in 2019, describes the use of this compound as a starting material in the synthesis of dihydrooxadiazinones, which are investigated for their potential in treating hyperproliferative diseases.[5] This indicates that by the late 2010s, the compound was available and being used in medicinal chemistry research.

Given the common reactions used in organofluorine chemistry, it is highly probable that this compound was first prepared through standard synthetic methodologies well before its first appearance in the cited patent. The lack of a dedicated publication on its synthesis or properties suggests it was likely considered a routine compound to prepare for those skilled in the art.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 220227-74-7 | [1][2][3][4] |

| Molecular Formula | C₉H₇F₃O | [1][4] |

| Molecular Weight | 188.15 g/mol | [1] |

| IUPAC Name | 1-(3,4,5-trifluorophenyl)propan-1-one | |

| Boiling Point | 206-208 °C | [1] |

| Density | 1.273 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4710 | [1] |

| Flash Point | 84 °C (closed cup) | [1] |

Synthesis and Experimental Protocols

While a definitive first synthesis is not documented, the preparation of this compound can be logically deduced from established synthetic organic chemistry reactions. Below are the most probable synthetic routes and a documented experimental protocol involving the compound.

Plausible Synthesis: Friedel-Crafts Acylation

A likely and common method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation. This would involve the reaction of 1,2,3-trifluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram of Plausible Friedel-Crafts Acylation Synthesis

Caption: Plausible synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical):

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add 1,2,3-trifluorobenzene (1.0 equivalent).

-

Slowly add propanoyl chloride (1.05 equivalents) to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Documented Reaction: Bromination of this compound

The following experimental protocol is adapted from patent WO2019025562A1, which utilizes this compound as a starting material.[5]

Diagram of Bromination Reaction Workflow

Caption: Experimental workflow for the bromination of this compound.

Detailed Experimental Protocol (from WO2019025562A1): [5]

-

Dissolve this compound (1 equivalent) in acetic acid.

-

To this solution, add bromine (1 equivalent) and a catalytic amount of 48% hydrogen bromide.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into iced water.

-

Adjust the pH of the aqueous solution to 5 with an aqueous sodium bicarbonate solution.

-

Extract the aqueous phase with dichloromethane.

-

Concentrate the organic phase in vacuo to obtain the crude brominated product.

Applications and Future Outlook

The primary documented application of this compound is as an intermediate in the synthesis of biologically active molecules. Its utility in the synthesis of dihydrooxadiazinones for potential anticancer applications highlights its relevance in medicinal chemistry.[5] The trifluorinated phenyl moiety is a common feature in many modern pharmaceuticals, and thus, this compound is a valuable building block for introducing this group into larger molecular scaffolds.

Future research may explore the use of this compound in the synthesis of other classes of bioactive molecules, such as agrochemicals or materials with specific electronic properties. The development of more efficient and scalable synthetic routes to this compound could further enhance its utility and accessibility to the broader scientific community.

Conclusion

This compound is a specialized fluorinated ketone with emerging importance in synthetic and medicinal chemistry. While its historical discovery is not prominently documented, its synthesis can be achieved through established methods like Friedel-Crafts acylation. Its documented use as a precursor in the synthesis of complex heterocyclic compounds underscores its value as a chemical building block. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the chemical sciences.

References

- 1. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | C9H7F3O | CID 2777979 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 3',4',5'-Trifluoropropiophenone

For researchers, scientists, and drug development professionals, 3',4',5'-Trifluoropropiophenone (CAS No. 220227-74-7) is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The presence of the trifluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of its commercial availability, key technical data, a plausible synthetic protocol, and potential applications.

Commercial Availability

Several chemical suppliers offer this compound, typically at a purity of 97% or higher. The compound is available in various quantities to suit both research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities |

| --INVALID-LINK-- | ≥97% | Gram scale |

| --INVALID-LINK-- | 97% | Milligram to gram scale |

| --INVALID-LINK-- | Custom | Inquire for details |

| --INVALID-LINK-- | ≥98% | Inquire for details |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided below. These values are essential for reaction planning and safety assessments.

| Property | Value |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| CAS Number | 220227-74-7 |

| Appearance | Not specified by most suppliers, likely a liquid or low-melting solid |

| Boiling Point | 206-208 °C (lit.) |

| Density | 1.273 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4710 (lit.) |

Synthesis of this compound

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme

Detailed Experimental Protocol (Adapted)

The following is a representative experimental procedure adapted from a standard Friedel-Crafts acylation protocol. Researchers should perform their own risk assessment and optimization.

Materials:

-

1,2,3-Trifluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask.

-

Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.

-

Aromatic Substrate Addition: To this mixture, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC-MS).

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and 1 M HCl with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow Visualization

Potential Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules. The ketone functional group is a versatile handle for a variety of chemical transformations, including:

-

Reductions: The ketone can be reduced to the corresponding secondary alcohol, which can be a chiral center in biologically active molecules.

-

Reductive Amination: Reaction with amines under reducing conditions can introduce nitrogen-containing functionalities, a common strategy in drug design.

-

Alpha-Functionalization: The protons alpha to the carbonyl group can be removed to form an enolate, which can then react with various electrophiles to introduce new substituents.

-

Condensation Reactions: The ketone can participate in aldol or similar condensation reactions to form larger carbon skeletons.

The trifluorophenyl group is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism. Its electron-withdrawing nature can also modulate the acidity/basicity of nearby functional groups and influence non-covalent interactions with biological targets. While specific examples of its use in late-stage drug candidates are not prevalent in publicly available literature, its structural motif is of high interest to medicinal chemists working on new therapeutic agents.

An In-depth Technical Guide on the Theoretical Properties of 3',4',5'-Trifluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3',4',5'-Trifluoropropiophenone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Understanding the theoretical properties of this compound is a crucial first step in its evaluation for any potential application. This guide serves to consolidate the known information and provide a roadmap for further investigation.

Molecular and Physicochemical Properties

A summary of the computed physicochemical properties for this compound, primarily sourced from the PubChem database, is presented in Table 1.[1] It is important to note that these are computationally derived values and experimental verification is recommended.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(3,4,5-trifluorophenyl)propan-1-one | PubChem[1] |

| Molecular Formula | C₉H₇F₃O | PubChem[1] |

| CAS Number | 220227-74-7 | PubChem[1] |

| Molecular Weight | 188.15 g/mol | PubChem[1] |

| Exact Mass | 188.04489933 Da | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Polar Surface Area | 17.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Theoretical and Predicted Properties: A Methodological Overview

While specific pre-computed theoretical data for this compound is not extensively available, this section outlines the standard computational methodologies used to predict such properties.

Quantum Chemical Calculations

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of a molecule.

-

Optimized Geometry: Calculations would provide bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation.

-

Mulliken Atomic Charges: These calculations would predict the partial charge distribution on each atom, offering insights into the molecule's reactivity and intermolecular interactions.[2][3][4][5]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites, which is valuable for predicting non-covalent interactions.

Predicted Spectroscopic Data

Computational methods can provide valuable predictions of various spectra, aiding in the interpretation of experimental data.

-

NMR Spectra (¹H, ¹³C, ¹⁹F): Several software packages and online tools can predict the chemical shifts of NMR active nuclei.[6][7][8][9][10][11][12][13][14] For fluorinated compounds, ¹⁹F NMR is particularly informative.[15][16][17][18][19][20][21][22]

-

Infrared (IR) Spectrum: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds, helping to assign functional groups.

-

UV-Vis Spectrum: The prediction of the maximum absorption wavelength (λmax) in the UV-Visible spectrum can be achieved through calculations of electronic transitions.

Predicted Physicochemical Properties

A range of computational models are available to estimate key physicochemical properties that are critical for drug development.

-

pKa: The prediction of the acid dissociation constant is essential for understanding the ionization state of the molecule at physiological pH.[23][24][25][26]

-

LogD: The distribution coefficient at a specific pH is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds.

-

Aqueous Solubility: Predicting the solubility of a compound in water is crucial for assessing its potential bioavailability.[27][28][29][30][31]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established methods for the synthesis of propiophenone derivatives.[32][33][34][35][36][37]

Materials:

-

1-Bromo-3,4,5-trifluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel.

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 1-bromo-3,4,5-trifluorobenzene (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve propanoyl chloride (1.1 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the propanoyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show signals corresponding to the aromatic protons and the ethyl group protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show distinct signals for each carbon atom in the molecule.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum should show signals for the fluorine atoms on the aromatic ring, and their coupling patterns can provide valuable structural information.

4.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the compound (neat or as a KBr pellet). Key characteristic peaks to be observed include the C=O stretching of the ketone and the C-F stretching vibrations.

4.2.3. Mass Spectrometry (MS)

-

Obtain a mass spectrum of the compound using a suitable ionization technique (e.g., Electron Ionization - EI).[40][41][42][43][44] The molecular ion peak (M+) should correspond to the molecular weight of this compound. The fragmentation pattern can provide further structural confirmation.

Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows for the synthesis, characterization, and potential biological evaluation of this compound.

Caption: Proposed synthesis workflow for this compound.

References

- 1. This compound | C9H7F3O | CID 2777979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mulliken [cup.uni-muenchen.de]

- 6. CASPRE [caspre.ca]

- 7. doaj.org [doaj.org]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predict 13C NMR spectra [cheminfo.org]

- 11. Visualizer loader [nmrdb.org]

- 12. Predict 1H NMR spectra [cheminfo.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Predict 13C NMR spectra [cheminfo.org]

- 15. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. dovepress.com [dovepress.com]

- 20. A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. | Imperial College London [data.hpc.imperial.ac.uk]

- 21. biophysics.org [biophysics.org]

- 22. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. peerj.com [peerj.com]

- 24. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 25. research.tudelft.nl [research.tudelft.nl]

- 26. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 27. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]

- 28. researchgate.net [researchgate.net]

- 29. Boosting the predictive performance with aqueous solubility dataset curation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. docs.chemaxon.com [docs.chemaxon.com]

- 31. taylorfrancis.com [taylorfrancis.com]

- 32. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]

- 33. Draw a mechanism for the reaction of propanoyl chloride with 2 mo... | Study Prep in Pearson+ [pearson.com]

- 34. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 35. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]

- 36. Organic Syntheses Procedure [orgsyn.org]

- 37. brainly.in [brainly.in]

- 38. quora.com [quora.com]

- 39. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 40. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 41. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 42. chemguide.co.uk [chemguide.co.uk]

- 43. chem.libretexts.org [chem.libretexts.org]

- 44. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3',4',5'-Trifluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the trifluorinated phenyl ring in 3',4',5'-Trifluoropropiophenone. It delves into the synthesis, spectroscopic characterization, and potential reactivity of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information on analogous structures and theoretical principles to offer a robust predictive overview for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms significantly alters the molecule's electronic properties, influencing its reactivity and potential biological interactions.

Introduction: The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of propiophenones, which are scaffolds found in various biologically active compounds, the addition of fluorine atoms to the phenyl ring can modulate key attributes such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluorination pattern in this compound presents a particularly interesting case for studying the synergistic electronic effects of multiple fluorine substituents.

Electronic Effects of the 3',4',5'-Trifluorophenyl Group

The three fluorine atoms on the phenyl ring of this compound exert strong electronic effects that deactivate the aromatic ring and influence the reactivity of the propanone side chain. These effects are a combination of two primary electronic phenomena:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong σ-electron withdrawing group. The three fluorine atoms in the 3', 4', and 5' positions collectively pull electron density from the aromatic ring through the sigma bonds. This inductive withdrawal has a cascading effect, making the entire phenyl ring electron-deficient.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring. However, for fluorine, the inductive effect is significantly stronger and dominates the overall electronic character of the substituted ring.

The net result of these competing effects is a significant deactivation of the aromatic ring towards electrophilic substitution and an increase in the electrophilicity of the carbonyl carbon.

Logical Relationship of Electronic Effects:

Caption: Dominance of the inductive effect of fluorine leads to overall electron withdrawal.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2][3][4].

Experimental Workflow for Synthesis:

Caption: A standard workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol (Predicted)

-

Materials: 1,2,3-Trifluorobenzene, Propanoyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (1 M), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under an inert atmosphere, add propanoyl chloride dropwise.

-

After stirring for 15 minutes, add 1,2,3-trifluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Spectroscopic Analysis (Predicted Data)

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| -CH₂- | ~3.0 | Quartet (q) | J(H,H) ≈ 7.2 |

| -CH₃ | ~1.2 | Triplet (t) | J(H,H) ≈ 7.2 |

| Aromatic-H | ~7.5-7.8 | Triplet of triplets (tt) or complex multiplet | J(H,F)meta ≈ 6-8, J(H,F)para ≈ 8-10 |

| ¹³C NMR | |||

| C=O | ~195-200 | Singlet | - |

| Aromatic C-F (C3', C4', C5') | ~145-155 | Multiplet (due to C-F coupling) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 |

| Aromatic C-H (C2', C6') | ~110-115 | Multiplet (due to C-F coupling) | ²J(C,F) ≈ 20-30, ³J(C,F) ≈ 5-10 |

| Aromatic C-CO (C1') | ~130-135 | Multiplet (due to C-F coupling) | - |

| -CH₂- | ~30-35 | Singlet | - |

| -CH₃ | ~8-12 | Singlet | - |

| ¹⁹F NMR | |||

| F (C4') | ~ -130 to -140 | Triplet (t) | J(F,F)meta ≈ 20 |

| F (C3', C5') | ~ -155 to -165 | Doublet of doublets (dd) | J(F,F)meta ≈ 20, J(F,H)meta ≈ 6-8 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

The strong electron-withdrawing nature of the trifluorinated ring is expected to shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted propiophenone.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would likely involve:

-

α-cleavage: Loss of the ethyl group (•CH₂CH₃) to form the highly stable 3,4,5-trifluorobenzoyl cation at m/z 159 . This is expected to be the base peak .

-

McLafferty Rearrangement: If sterically feasible, this could lead to a fragment at m/z 160.

-

Loss of CO: Fragmentation of the benzoyl cation to give the 3,4,5-trifluorophenyl cation at m/z 131.

Predicted Mass Fragmentation Pathway:

Caption: Expected primary fragmentation pathway in mass spectrometry.

Potential Reactivity and Biological Activity

The electronic modifications imparted by the trifluorophenyl group suggest several avenues for reactivity and biological exploration:

-

Nucleophilic Addition to the Carbonyl: The increased electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles. This could be relevant in the context of enzyme inhibition, where the ketone might act as a "warhead" by forming a covalent adduct with a nucleophilic residue (e.g., serine or cysteine) in an active site[5][6].

-

Cytotoxicity: Fluorinated compounds have shown a range of cytotoxic effects[7][8][9][10]. The potential for this compound to induce cellular stress or interfere with metabolic pathways warrants investigation.

-

Signaling Pathway Modulation: While no specific signaling pathways have been identified for this compound, related fluorinated flavonoids have been shown to modulate pathways such as the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Given the structural similarities, exploring the impact of this compound on such pathways could be a fruitful area of research.

Conclusion

This compound is a molecule of significant interest due to the profound electronic influence of its trifluorinated phenyl ring. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a theoretically sound and data-informed prediction of its synthesis, spectroscopic properties, and potential reactivity. The strong electron-withdrawing nature of the fluoro-substituents is expected to dominate its chemical behavior, making it a valuable tool for researchers exploring the impact of fluorine in medicinal chemistry and materials science. Further experimental validation of the predictions outlined in this guide is highly encouraged to fully elucidate the properties of this intriguing compound.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Fluorinated Nanocarbons Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluorinated Keystone: A Technical Guide to the Research Applications of 3',4',5'-Trifluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5'-Trifluoropropiophenone is a fluorinated aromatic ketone that is emerging as a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. The strategic placement of three fluorine atoms on the phenyl ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a key intermediate for the synthesis of novel bioactive molecules. This technical guide explores the potential research applications of this compound, focusing on its role in the development of therapeutic agents and other advanced chemical entities. It provides a comprehensive overview of its synthetic utility, supported by detailed experimental protocols, quantitative data on related compounds, and workflow visualizations to facilitate its adoption in research and development.

Introduction: The Significance of Fluorine in Chemical Synthesis

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically improve the pharmacological and pharmacokinetic profiles of a lead compound. The trifluoromethyl group (CF3) and polyfluorinated phenyl rings are particularly sought-after motifs. This compound (CAS No. 220227-74-7), with its characteristic trifluorinated phenyl core, serves as a readily available precursor for introducing this valuable moiety into more complex structures.[1][2][3]

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 220227-74-7 | [1][2] |

| Molecular Formula | C₉H₇F₃O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Boiling Point | 206-208 °C | [3] |

| Density | 1.273 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4710 | [3] |

Core Research Application: Intermediate in Bioactive Molecule Synthesis

The primary research application of this compound is its use as a synthetic intermediate. Its ketone functional group is a versatile handle for a wide range of chemical transformations, including condensations, cyclizations, and reductions, enabling the construction of diverse molecular scaffolds.

Synthesis of Dihydrooxadiazinone Derivatives for Oncology

A significant application of this compound is in the synthesis of dihydrooxadiazinone derivatives, a class of compounds investigated for their potential in treating hyperproliferative diseases such as cancer. Patents reveal its use in the creation of key intermediates for these complex molecules.

The synthesis involves an initial bromination of the α-carbon, followed by reaction with a suitable nucleophile to construct the core heterocyclic structure.

Potential as a Precursor for Novel Chalcones and Pyrazoles

While direct synthesis from this compound is not yet widely published, its structure makes it an ideal candidate for synthesizing trifluorinated chalcones and pyrazoles. These classes of compounds are well-known for their broad pharmacological activities.

-

Chalcones , synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde, are precursors to flavonoids and exhibit anti-inflammatory, antioxidant, and anticancer properties.

-

Pyrazoles , typically formed by the condensation of a 1,3-dicarbonyl compound (derivable from a chalcone) with hydrazine, are core structures in many pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib) and fungicides.

The presence of the 3,4,5-trifluorophenyl moiety is anticipated to enhance the biological efficacy of these derivatives.

Quantitative Data on Related Fluorinated Compounds

Direct quantitative biological data for derivatives of this compound are limited in publicly accessible literature. However, data from closely related fluorinated flavones demonstrate the positive impact of fluorine on bioactivity, suggesting a strong rationale for using this compound as a starting material.

Table 1: Antioxidant Activity of Fluorinated vs. Non-Fluorinated Flavones

| Compound | Structure | Antioxidant Activity (EC₅₀, µg/mL) |

| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |

| 3',4',5'-Trimethoxyflavone | Non-fluorinated | 71 |

| 3-Fluoro-3',4',5'-trimethoxyflavone | Fluorinated | 37 |

Data sourced from a study on fluorinated flavone derivatives. The improved potency (lower EC₅₀) in the fluorinated analogs highlights the value of fluorine incorporation.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3,4,5-trifluorophenyl)propan-1-one

This protocol details the α-bromination of this compound, a key first step in its functionalization.

-

Materials:

-

This compound (1.0 eq)

-

Copper(II) Bromide (CuBr₂) (2.2 eq)

-

Ethyl acetate (EtOAc)

-

Chloroform (CHCl₃)

-

-

Procedure:

-

A solution of this compound in a 1:1 mixture of chloroform and ethyl acetate is prepared.

-

Copper(II) bromide is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite to remove solid copper salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 2-bromo-1-(3,4,5-trifluorophenyl)propan-1-one.

-

Conclusion and Future Outlook

This compound is a high-potential synthetic building block whose applications are beginning to be explored in earnest. Its utility has been demonstrated in the synthesis of complex heterocyclic structures for oncology research. The logical extension of its use to the synthesis of trifluorinated chalcones, pyrazoles, and other pharmacologically relevant scaffolds presents a significant opportunity for drug discovery and agrochemical development. Future research should focus on expanding the library of derivatives and conducting thorough biological evaluations to unlock the full potential of this versatile trifluorinated keystone.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3',4',5'-Trifluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3',4',5'-Trifluoropropiophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The primary synthesis route described is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with propionyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This method is a standard and effective approach for the preparation of aryl ketones.[1][2][3] An alternative conceptual pathway involving a Grignard reagent is also discussed. This protocol includes a summary of reactants, reaction conditions, and a detailed experimental procedure, designed to be a valuable resource for chemists in a laboratory setting.

Introduction

Fluorinated organic molecules are of significant interest in drug development and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a valuable building block for the synthesis of more complex molecules in these fields. The most direct and common method for the synthesis of such aryl ketones is the Friedel-Crafts acylation, a classic reaction involving the electrophilic substitution of an aromatic ring with an acyl group.[1][2]

Synthesis Pathway: Friedel-Crafts Acylation

The recommended synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with propionyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,2,3-trifluorobenzene.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key reactants and their properties, as well as the expected product characteristics.

Table 1: Reactant Specifications

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 132.09 | 1.28 | 94-95 |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.06 | 80 |

| Aluminum Chloride | AlCl₃ | 133.34 | 2.48 | 180 (sublimes) |

| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 | 1.33 | 39.6 |

Table 2: Product Specifications

| Product | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name | CAS Number |

| This compound | C₉H₇F₃O | 188.15 | 1-(3,4,5-trifluorophenyl)propan-1-one | 220227-74-7[4][5] |

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of aromatic compounds.[1]

Materials:

-

1,2,3-Trifluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

5% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents). Immediately place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous dichloromethane to the flask.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via a dropping funnel over 15-20 minutes.

-

Formation of Acylium Ion Complex: Stir the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Addition of Aromatic Substrate: Add a solution of 1,2,3-trifluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Alternative Synthesis Route: Grignard Reaction (Conceptual)

An alternative, though less direct, route for the synthesis of this compound could involve a Grignard reaction. This would typically involve the preparation of a Grignard reagent from a suitable halo-trifluorobenzene, followed by its reaction with an appropriate propionylating agent.

Conceptual Steps:

-

Formation of Grignard Reagent: React 1-bromo-3,4,5-trifluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 3,4,5-trifluorophenylmagnesium bromide.

-

Acylation: React the freshly prepared Grignard reagent with propionyl chloride or propionic anhydride at low temperature.

-

Workup: Quench the reaction with an acidic aqueous solution and proceed with extraction and purification as described in the Friedel-Crafts protocol.

Challenges with this method can include the reactivity of the Grignard reagent with the ester group if propionic anhydride is used, and potential side reactions.[6]

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. 1-(3,4,5-Trifluorophenyl)propan-1-one,220227-74-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. chemazone.com [chemazone.com]

- 6. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

3',4',5'-Trifluoropropiophenone: A Versatile Fluorinated Building Block in Organic Synthesis

For Immediate Release

Shanghai, China – November 10, 2025 – 3',4',5'-Trifluoropropiophenone is emerging as a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical candidates. Its trifluorinated phenyl ring offers unique electronic properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. This application note provides an overview of its synthetic utility, focusing on its conversion into key intermediates.

Introduction

This compound, with the CAS Number 220227-74-7, is a propiophenone derivative characterized by a trifluorinated phenyl group. The presence of three fluorine atoms on the aromatic ring significantly influences its reactivity and the properties of its downstream products. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to compounds with altered acidity, basicity, and lipophilicity, which are critical parameters in drug design.

Key Synthetic Application: α-Bromination for Intermediate Synthesis

A primary application of this compound is its conversion to an α-bromoketone. This transformation introduces a reactive handle adjacent to the carbonyl group, creating a versatile intermediate for a wide range of subsequent nucleophilic substitution and coupling reactions. This intermediate is particularly useful for the construction of more complex molecular architectures.

Experimental Data

| Reactant | Reagents | Solvent | Reaction Time | Temperature | Product |

| This compound | Bromine, Hydrogen Bromide (48%) | Acetic Acid | Overnight | Room Temperature | 2-Bromo-1-(3,4,5-trifluorophenyl)propan-1-one |

Experimental Protocol: α-Bromination of this compound

This protocol details the synthesis of 2-bromo-1-(3,4,5-trifluorophenyl)propan-1-one, a key intermediate for further synthetic elaborations.

Materials:

-

This compound (1.0 eq)

-

Bromine (1.0 eq)

-

Hydrogen Bromide (48% aqueous solution, catalytic amount)

-

Acetic Acid

-

Iced Water

-

Aqueous Sodium Hydrogencarbonate Solution

-

Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying Agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

-

Dissolve this compound (1.0 equivalent) in acetic acid in a suitable reaction vessel.

-

To the stirred solution, add bromine (1.0 equivalent) dropwise.

-

Add a catalytic amount of 48% aqueous hydrogen bromide.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion, pour the reaction mixture into iced water.

-

Neutralize the mixture to a pH of approximately 5 with an aqueous sodium hydrogencarbonate solution.

-

Extract the aqueous phase with a suitable organic solvent.

-

Combine the organic extracts and dry over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 2-bromo-1-(3,4,5-trifluorophenyl)propan-1-one can be purified by standard methods such as column chromatography if necessary.

Visualization of the Synthetic Pathway

Application Notes and Protocols: The Role of 3',4',5'-Trifluoropropiophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3',4',5'-Trifluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable and versatile building block in medicinal chemistry. Its primary application lies in the synthesis of novel heterocyclic compounds, particularly chalcones and their subsequent derivatives like pyrazolines, which have demonstrated a wide range of biological activities. The presence of the trifluorophenyl moiety is of particular interest in drug design as the fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is known to improve these properties. In the case of this compound, the three fluorine atoms on the phenyl ring create a unique electronic environment that can influence the biological activity of its derivatives.

The most prominent application of this compound is in the Claisen-Schmidt condensation reaction to synthesize α,β-unsaturated ketones known as chalcones.[1] Chalcones are recognized as privileged scaffolds in medicinal chemistry, possessing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The trifluorinated chalcones derived from this compound are precursors to a variety of heterocyclic systems.

One of the most significant applications of these trifluorinated chalcones is their conversion into pyrazoline derivatives.[3][4][5] Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit potent antimicrobial, anti-inflammatory, analgesic, and antidepressant activities.[5][6][7] The synthesis of pyrazolines from chalcones typically involves a cyclization reaction with hydrazine or its derivatives.[3][5] The resulting trifluorophenyl-substituted pyrazolines are promising candidates for the development of new therapeutic agents, particularly in the area of infectious diseases, due to the potential for enhanced antimicrobial efficacy.

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathway involving this compound and a general experimental workflow for the synthesis of its derivatives.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. CN104529786A - Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl - Google Patents [patents.google.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis and Antibacterial Activity of some Pyrazolines using more Technique – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3',4',5'-Trifluoropropiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 3',4',5'-Trifluoropropiophenone and its derivatives, compounds of interest in medicinal chemistry and drug discovery due to the unique properties conferred by fluorine substitution. The inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Introduction